

GIPAW DFT calculations for ^{17}O NMR validation

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Ethanol- ^{17}O

CAS No.: 255043-66-4

Cat. No.: S968220

Get Quote

Method Comparison & Performance Data

The table below summarizes the root-mean-square errors (RMSE) for predicting ^{17}O isotropic chemical shifts, comparing GIPAW DFT with fragment-based models and a machine learning approach, ShiftML2.

Computational Method	Functional/Model	RMSE for ^{17}O δ_{iso} (ppm)	Key Characteristics
GIPAW DFT (Periodic) [1]	PBE	7.2	Considered a standard method; uses GGA functional [2].
Fragment-Based Model [1]	PBE0 (Two-body)	9.8	Allows use of hybrid functionals; less accurate for O [1].
Fragment-Based Model [1]	PBE0 (Cluster/Fragment)	7.6	Improved accuracy for O by including local many-body effects [1].
Machine Learning (ShiftML2) [2]	Model trained on PBE data	Minimal improvement over PBE	Speed: thousands of times faster than DFT; accuracy limited by training data [3] [2].

A recent study directly compared the agreement with experimental ^{13}C and ^1H shifts for periodic DFT and ShiftML2. It concluded that while a correction scheme significantly improved the DFT results, it had a

minimal impact on the ShiftML2 predictions [2]. This is because the machine learning model was trained on PBE-DFT data, thus inheriting its systematic errors and being unable to self-correct through higher-level quantum chemistry [2].

Experimental & Computational Protocols

The accuracy of any computational method depends heavily on robust experimental and computational protocols. Below is a detailed breakdown of common practices for ^{17}O NMR studies of solids.

Sample Preparation: ^{17}O Isotopic Enrichment

Due to the low natural abundance of the ^{17}O isotope (0.037%), enrichment is almost always necessary [4].

- **Method:** For crystalline hydrates, a common technique is **liquid-assisted grinding (LAG)** or mechanochemistry.
- **Protocol:** A few key steps include [5]:
 - Place the non-labelled crystalline powder (e.g., 60 mg) in a milling jar.
 - Add a small, stoichiometric volume (e.g., 7-14 μL) of ^{17}O -enriched water (40-90% enrichment).
 - Subject the jar to grinding in a ball mill for a short period (e.g., 5 minutes at 25 Hz).
 - Recover the solid and dry it briefly under vacuum to remove excess water.
- **Rationale:** This "post-synthesis" enrichment method is efficient and uses minimal amounts of expensive labeled water, making ^{17}O NMR studies more feasible [5].

Solid-State NMR Data Acquisition

Extracting accurate NMR parameters requires high-resolution techniques.

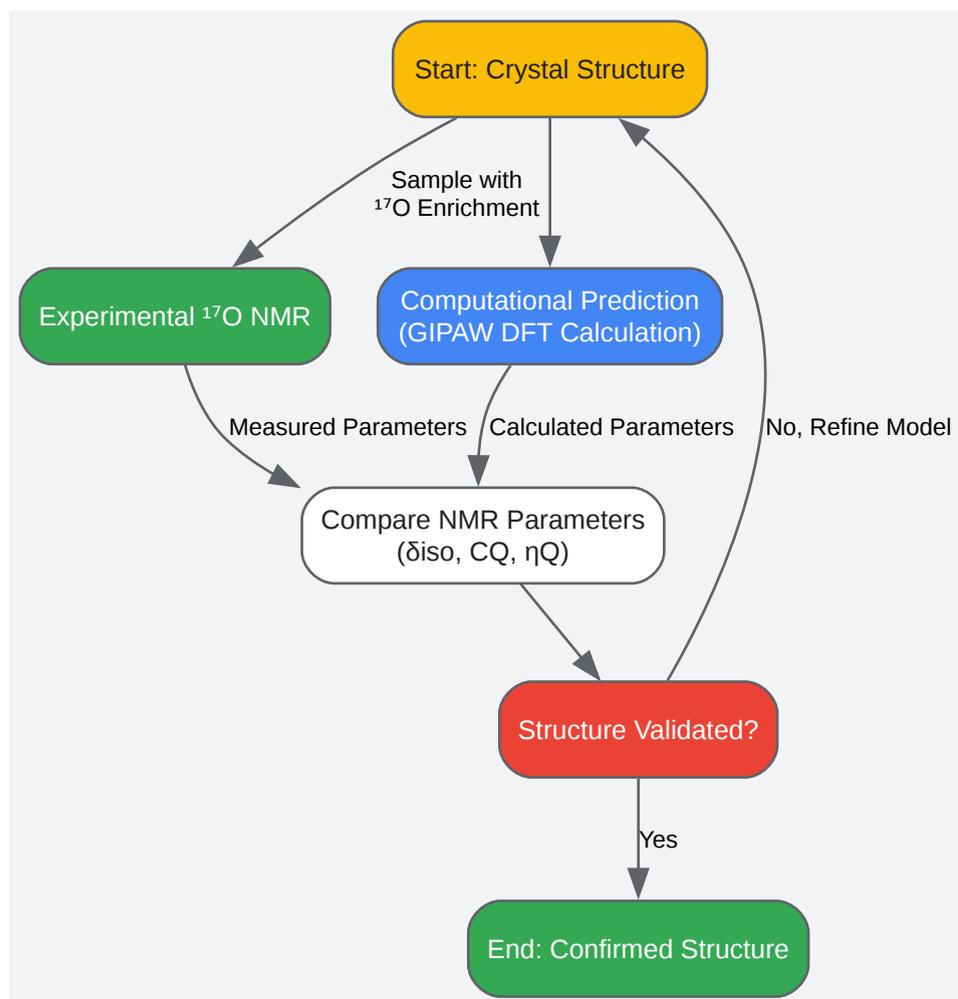
- **Multi-Field Approach:** Spectra are acquired at multiple high magnetic fields (e.g., 14.1 T, 18.8 T, and 21.1 T) to deconvolute the effects of the chemical shift anisotropy (CSA) from the quadrupolar interaction [4].
- **Low-Temperature Experiments:** For dynamic systems, spectra may be acquired at ultra-low temperatures (e.g., 100 K) to "freeze out" molecular motions and obtain more static NMR parameters [6] [7].
- **Advanced Techniques:** Methods like Multiple-Quantum MAS (MQMAS) or Satellite-Transition MAS (STMAS) can be used to obtain purely isotropic spectra, but they often have low sensitivity [4].

GIPAW DFT Calculation Workflow

GIPAW is a well-established method for calculating NMR parameters in periodic solids.

- **Software:** Calculations are commonly performed with packages like **Quantum ESPRESSO** [8].
- **Core Concept:** GIPAW is an extension of the Projected Augmented Wave (PAW) method that properly handles the coupling of electrons to a uniform magnetic field, which is essential for calculating magnetic shielding (σ) [8]. The chemical shift (δ) is then referenced to a standard.
- **Functional:** The PBE functional (a GGA) is most commonly used, though this is a known source of error [2] [1].
- **Input:** The primary input is a crystal structure file, ideally from a reliable source like neutron diffraction or a structure optimized with DFT [4].

The following diagram illustrates the typical workflow that integrates these protocols to validate a crystal structure.



Click to download full resolution via product page

Key Insights for Researchers

- **Know the Limits of Your Method:** Be aware that standard GIPAW-PBE calculations have inherent accuracy limits. For critical applications, consider using hybrid functionals in fragment models or applying correction schemes to periodic DFT results [2] [1].
- **Machine Learning for Speed, Not Yet for Ultimate Accuracy:** ShiftML2 is a powerful tool for high-throughput screening or studying very large systems due to its speed. However, its predictions are ultimately tied to the accuracy of the DFT data it was trained on and may not surpass the performance of corrected DFT calculations [3] [2].
- **Validation is a Two-Way Street:** The GIPAW method is not only used to predict spectra but also to *validate* crystal structures themselves. A good match between calculated and experimental ^{17}O parameters provides strong evidence for the correctness of a proposed structural model [4] [6].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Benchmark fragment-based ^1H , ^{13}C , ^{15}N and ^{17}O chemical ... [pmc.ncbi.nlm.nih.gov]
2. Diverging errors: A comparison of DFT and machine ... [sciencedirect.com]
3. Chemical shifts in molecular solids by machine learning - PMC [pmc.ncbi.nlm.nih.gov]
4. Structural insights into bound water in crystalline amino acids [pmc.ncbi.nlm.nih.gov]
5. the case study on the ^{17}O -enrichment of hydrated Ca ... [pmc.ncbi.nlm.nih.gov]
6. Experimental and computational ^{17}O solid-state NMR ... [pubmed.ncbi.nlm.nih.gov]
7. Experimental and Computational ^{17}O Solid-State NMR ... [chemrxiv.org]
8. GIPAW Pseudopotentials of d Elements for Solid-State NMR [mdpi.com]

To cite this document: Smolecule. [GIPAW DFT calculations for 17O NMR validation]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b968220#gipaw-dft-calculations-for-17o-nmr-validation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States
Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com